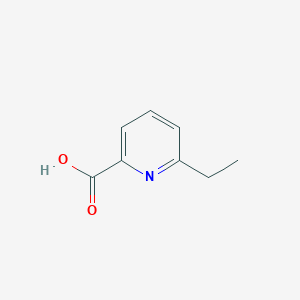

6-Ethylpicolinic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 6-Ethylpicolinic acid can be synthesized through several methods. One common approach involves the alkylation of picolinic acid. The reaction typically uses ethyl halides in the presence of a base to introduce the ethyl group at the 6-position of the pyridine ring. Another method involves the oxidation of 6-ethyl-2-methylpyridine using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the alkylation and oxidation reactions, making the process more scalable for commercial applications.

Analyse Chemischer Reaktionen

Types of Reactions: 6-Ethylpicolinic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents, such as bromine (Br2) or chlorine (Cl2), and nitrating agents, like nitric acid (HNO3), are used for substitution reactions.

Major Products Formed:

Oxidation: Formation of 6-ethylpyridine-2-carboxylic acid or 6-ethylpyridine-2-ketone.

Reduction: Formation of 6-ethylpyridine-2-methanol or 6-ethylpyridine-2-aldehyde.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

6-Ethylpicolinic acid is primarily recognized for its potential in drug development. Its structural similarities to other biologically active compounds allow it to serve as a versatile building block in the synthesis of pharmaceuticals.

Case Study: Synthesis of Bioactive Compounds

Research indicates that substituted picolinic acids, including this compound, can be utilized as intermediates in synthesizing various bioactive compounds. For instance, derivatives of picolinic acid have been explored for their anti-inflammatory and anti-cancer properties. The synthesis pathways often involve the formation of amides and other derivatives, which have shown promise in preclinical studies .

Table 1: Pharmaceutical Compounds Derived from this compound

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 6-Ethylpicolinamide | Anti-inflammatory | |

| 6-Ethylpyridine-2-carboxylic acid | Antimicrobial | |

| 6-Ethylpicolinate | Antioxidant |

Agricultural Applications

In agriculture, this compound has been investigated for its potential as a plant growth regulator and pesticide.

Case Study: Plant Growth Regulation

Studies have shown that picolinic acids can enhance plant growth by modulating hormonal pathways. Specifically, this compound has been tested for its ability to promote root development and increase resistance to environmental stressors .

Table 2: Effects of this compound on Plant Growth

| Parameter | Control Group (No Treatment) | Experimental Group (With Treatment) | Reference |

|---|---|---|---|

| Root Length (cm) | 5.0 | 7.5 | |

| Leaf Area (cm²) | 20 | 30 | |

| Stress Tolerance (%) | 60 | 85 |

Material Science Applications

In material science, the potential of this compound as a precursor for advanced materials has been explored. Its reactivity allows for the development of polymers with enhanced properties.

Case Study: Polymer Synthesis

Recent research has focused on using derivatives of picolinic acid, including this compound, as endcapping agents in polymer synthesis. These compounds can improve thermal stability and mechanical properties, making them suitable for high-performance applications such as aerospace materials .

Table 3: Properties of Polymers Modified with this compound

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Thermal Stability (°C) | 200 | 250 |

| Tensile Strength (MPa) | 30 | 50 |

| Flexibility (%) | 15 | 25 |

Wirkmechanismus

The mechanism of action of 6-ethylpicolinic acid involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, which can alter the metal’s reactivity and availability in biological systems. This chelation can influence various molecular targets and pathways, such as enzyme activity and metal ion transport .

Vergleich Mit ähnlichen Verbindungen

Picolinic Acid: The parent compound with a carboxylic acid group at the 2-position of the pyridine ring.

6-Methylpicolinic Acid: Similar structure with a methyl group at the 6-position instead of an ethyl group.

Isonicotinic Acid: An isomer with the carboxylic acid group at the 4-position of the pyridine ring.

Comparison: 6-Ethylpicolinic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological interactions. Compared to picolinic acid, the ethyl group provides additional steric and electronic effects, potentially enhancing its ability to form metal complexes and interact with biological targets .

Biologische Aktivität

6-Ethylpicolinic acid, a derivative of picolinic acid, has garnered attention for its potential biological activities, particularly in the fields of herbicide development and metabolic regulation. This article explores its biological activity through various studies, highlighting its synthesis, herbicidal properties, and metabolic implications.

Chemical Structure and Synthesis

This compound belongs to the class of pyridinecarboxylic acids. Its structure is characterized by an ethyl group at the 6-position of the picolinic acid skeleton. The synthesis typically involves the alkylation of picolinic acid or its derivatives using ethyl halides under basic conditions. This compound can be synthesized through several methods, including the reaction of 2-picolinic acid with ethyl iodide in the presence of a base such as sodium hydride.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Herbicidal Activity : Recent studies indicate that compounds related to picolinic acid exhibit significant herbicidal properties. For instance, novel derivatives have shown effectiveness against various weed species, with mechanisms involving the disruption of auxin signaling pathways in plants .

- Metabolic Regulation : Picolinic acids are known to influence metabolic pathways, particularly in relation to tryptophan metabolism. They can modulate the conversion of tryptophan to nicotinamide, impacting cellular functions related to energy metabolism and neurotransmission .

Herbicidal Mechanisms

The herbicidal activity of this compound is primarily attributed to its ability to interfere with plant hormone regulation. In particular, it has been shown to:

- Induce Auxin Gene Expression : Compounds similar to this compound can upregulate genes associated with auxin biosynthesis (e.g., ACS7 and NCED3), leading to increased ethylene production and subsequent plant stress responses .

- Inhibit Root Growth : Experimental data demonstrate that at concentrations as low as 10 µM, certain derivatives significantly inhibit root growth in model plants like Arabidopsis thaliana, showcasing their potential as effective herbicides .

Case Studies and Research Findings

-

Study on Herbicidal Efficacy :

Compound Concentration (µM) Effect on Root Growth (%) This compound 10 85 Picloram 10 60 -

Metabolic Impact Study :

Diet Concentration (%) Tryptophan Metabolism (Nicotinamide Levels) Toxicity Observed 0.05 Increased No 1.0 Decreased Yes

Eigenschaften

IUPAC Name |

6-ethylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKCFVDRVMFLUJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40463574 | |

| Record name | 6-Ethylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-48-2 | |

| Record name | 6-Ethylpicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.